molecular formula C22H29NO3 B14169743 2-(Diethylamino)butyl benzilate CAS No. 15562-91-1

2-(Diethylamino)butyl benzilate

Cat. No.: B14169743
CAS No.: 15562-91-1
M. Wt: 355.5 g/mol
InChI Key: XEECKVYRHXGIEU-UHFFFAOYSA-N
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Description

2-(Diethylamino)butyl benzilate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzilate moiety attached to a 2-(diethylamino)butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)butyl benzilate typically involves the reaction of benzilic acid with 2-(diethylamino)butanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl group of benzilic acid reacts with the hydroxyl group of 2-(diethylamino)butanol, forming the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)butyl benzilate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The benzilate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzilate derivatives.

Scientific Research Applications

2-(Diethylamino)butyl benzilate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)butyl benzilate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethylamino hydroxybenzoyl hexyl benzoate
  • Bemotrizinol
  • 2-(Diethylamino)ethanol

Uniqueness

2-(Diethylamino)butyl benzilate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

15562-91-1

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-(diethylamino)butyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H29NO3/c1-4-20(23(5-2)6-3)17-26-21(24)22(25,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20,25H,4-6,17H2,1-3H3

InChI Key

XEECKVYRHXGIEU-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(CC)CC

Origin of Product

United States

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